molecular formula C16H20O3 B14281283 Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy- CAS No. 124609-17-2

Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy-

Cat. No.: B14281283
CAS No.: 124609-17-2
M. Wt: 260.33 g/mol
InChI Key: KKTINGZTIFBJFP-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy- is an organic compound that belongs to the class of aromatic aldehydes. This compound is characterized by the presence of a benzaldehyde core substituted with a cyclohexenylmethyl group and two methoxy groups at the 3 and 5 positions. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as hydrobromic acid or boron tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Hydrobromic acid in acetic acid at elevated temperatures.

Major Products Formed

    Oxidation: 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxybenzoic acid.

    Reduction: 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxybenzyl alcohol.

    Substitution: 4-(1-cyclohexen-1-ylmethyl)-3,5-dihydroxybenzaldehyde.

Scientific Research Applications

Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aldehydes.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the aldehyde group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the modulation of enzyme activity. The methoxy groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dihydroxy-
  • Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethyl-
  • Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dichloro-

Uniqueness

Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy- is unique due to the presence of methoxy groups, which enhance its solubility in organic solvents and influence its reactivity. The cyclohexenylmethyl group also imparts steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.

Properties

CAS No.

124609-17-2

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

4-(cyclohexen-1-ylmethyl)-3,5-dimethoxybenzaldehyde

InChI

InChI=1S/C16H20O3/c1-18-15-9-13(11-17)10-16(19-2)14(15)8-12-6-4-3-5-7-12/h6,9-11H,3-5,7-8H2,1-2H3

InChI Key

KKTINGZTIFBJFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1CC2=CCCCC2)OC)C=O

Origin of Product

United States

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